Methyl 2-fluoro-4-(4-formylphenyl)benzoate
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Overview
Description
Methyl 2-fluoro-4-(4-formylphenyl)benzoate is an organic compound with the molecular formula C15H11FO3. This compound is characterized by the presence of a fluorine atom at the 2-position and a formyl group at the 4-position of the phenyl ring, which is attached to a benzoate ester. It is widely used in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-(4-formylphenyl)benzoate can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-fluoro-4-(4-carboxyphenyl)benzoate.
Reduction: 2-fluoro-4-(4-hydroxymethylphenyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-4-(4-formylphenyl)benzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-(4-formylphenyl)benzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-(4-formylphenyl)benzoate: Similar structure but with the formyl group at the 5-position.
Methyl 4-fluoro-2-(4-formylphenyl)benzoate: Similar structure but with the fluorine atom at the 4-position.
Uniqueness
Methyl 2-fluoro-4-(4-formylphenyl)benzoate is unique due to the specific positioning of the fluorine and formyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
IUPAC Name |
methyl 2-fluoro-4-(4-formylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKLGUJMTMLIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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